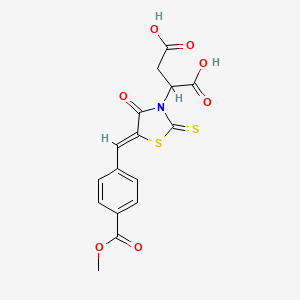

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with succinic acid and 4-(methoxycarbonyl)benzylidene . Succinic acid is often produced via microbial fermentation . The synthesis of such complex molecules usually requires multiple steps and precise control over reaction conditions .Chemical Reactions Analysis

The compound likely participates in chemical reactions typical of its functional groups. For example, the carboxylic acid groups in the succinic acid moiety can undergo reactions such as esterification and amide formation . The thiazolidine ring might participate in reactions specific to heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications

Chemical Structure and Biological Activity

The chemical compound of interest, characterized by its (Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid structure, finds its relevance in the broader context of 2,4-thiazolidinedione (TZD) scaffolds and their derivatives, including benzothiazole moieties. Such compounds are pivotal in medicinal chemistry for their role in designing molecules with specific biological activities. For instance, TZDs are noted for their potential as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors, which are significant in managing insulin resistance and type 2 diabetes mellitus (T2DM) due to their regulatory role in the insulin signaling pathway. A study highlights the journey of TZDs from 2012 to 2018, emphasizing modifications to the TZD scaffold to enhance PTP 1B inhibition. Compounds with a TZD scaffold, especially those bearing Z-configuration around the double bond of arylidene, have shown promising activities, underscoring the essential pharmacophoric features for the design of novel inhibitors [S. Verma, Yatesh Sharad Yadav, Suresh Thareja, 2019].

Environmental and Industrial Applications

The compound also intersects with environmental science, particularly in studies related to atmospheric aerosols. Research on water-soluble dicarboxylic acids and related compounds in aerosols sheds light on their molecular distributions, sources, and formation pathways. Such studies are crucial for understanding atmospheric chemistry and the environmental fate of these compounds. The review by Kawamura and Bikkina (2016) provides an updated perspective on this topic, noting the predominance and ubiquitous nature of these compounds across various geographical settings, which is essential for atmospheric pollution and climate change studies [K. Kawamura, S. Bikkina, 2016].

Synthesis and Structural Properties

The synthesis and structural exploration of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlight the synthetic routes and mechanisms leading to compounds with potential biological activities. Such research underscores the diversity and complexity of reactions involving chloral and amines, leading to various intermediates and products with significant pharmacological potential [R. Issac, J. Tierney, 1996].

Safety And Hazards

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical reactivity, it could be explored in the context of synthetic chemistry .

properties

IUPAC Name |

2-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7S2/c1-24-15(23)9-4-2-8(3-5-9)6-11-13(20)17(16(25)26-11)10(14(21)22)7-12(18)19/h2-6,10H,7H2,1H3,(H,18,19)(H,21,22)/b11-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDANUPUXGIJDQ-WDZFZDKYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(4-(methoxycarbonyl)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone](/img/structure/B2637033.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)

![N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2637041.png)

![7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol](/img/structure/B2637043.png)

![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)

![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)